5-Bromo-2-(oxetan-3-YL)pyridine
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Overview
Description
5-Bromo-2-(oxetan-3-yl)pyridine: is a chemical compound with the molecular formula C8H8BrNO. It is a pyridine derivative where a bromine atom is substituted at the 5th position and an oxetane ring is attached at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(oxetan-3-yl)pyridine typically involves the bromination of 2-(oxetan-3-yl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, large-scale synthesis would likely involve similar bromination reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(oxetan-3-yl)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: This compound is a suitable substrate for Suzuki-Miyaura and Heck cross-coupling reactions, where the bromine atom is replaced by various aryl or vinyl groups using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents such as toluene or ethanol under reflux conditions.
Major Products:
- Substitution reactions yield derivatives like 2-(oxetan-3-yl)pyridine-5-amine, 2-(oxetan-3-yl)pyridine-5-thiol, etc.
- Cross-coupling reactions produce various aryl or vinyl-substituted pyridine derivatives .
Scientific Research Applications
Chemistry: 5-Bromo-2-(oxetan-3-yl)pyridine is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds and natural product analogs .
Biology and Medicine: Its unique structure allows for the exploration of novel drug candidates targeting various biological pathways .
Industry: In the material science industry, this compound can be used in the synthesis of advanced materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(oxetan-3-yl)pyridine in biological systems is not fully elucidated. its structure suggests it could interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects. The oxetane ring may enhance the compound’s stability and bioavailability by influencing its physicochemical properties .
Comparison with Similar Compounds
- 2-Bromo-5-(oxetan-3-yl)pyridine
- 5-Bromo-2-(oxetan-3-yloxy)pyridine
- 2,3-Diamino-5-bromopyridine
Comparison: 5-Bromo-2-(oxetan-3-yl)pyridine is unique due to the presence of both a bromine atom and an oxetane ring, which confer distinct reactivity and stability. Compared to similar compounds, it offers a versatile platform for further functionalization and exploration in various scientific fields .
Properties
Molecular Formula |
C8H8BrNO |
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Molecular Weight |
214.06 g/mol |
IUPAC Name |
5-bromo-2-(oxetan-3-yl)pyridine |
InChI |
InChI=1S/C8H8BrNO/c9-7-1-2-8(10-3-7)6-4-11-5-6/h1-3,6H,4-5H2 |
InChI Key |
SQJRYUXDOHOIPY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
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